molecular formula C14H11N3O3 B10906687 Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10906687
M. Wt: 269.25 g/mol
InChI Key: CTBHQICSZCAUIF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with an isoxazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as iodine or 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects are still under investigation, but they may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridines and pyrazolo[3,4-b]pyridines, which share structural similarities and biological activities .

Uniqueness

Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 3-methyl-6-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H11N3O3/c1-8-12-10(14(18)19-2)6-11(16-13(12)20-17-8)9-4-3-5-15-7-9/h3-7H,1-2H3

InChI Key

CTBHQICSZCAUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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